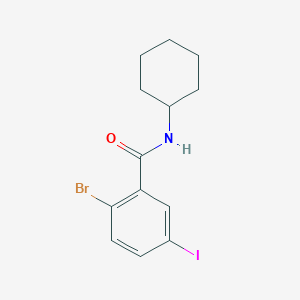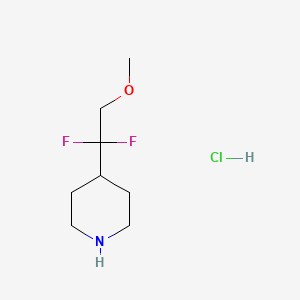![molecular formula C18H13Cl2FN4O2S B14777662 4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl fluoride](/img/structure/B14777662.png)
4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl fluoride is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with diamino and dichlorophenyl groups, an ethenyl linkage, and a benzenesulfonyl fluoride moiety. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl fluoride typically involves multiple steps, including the formation of the pyrimidine core, introduction of the dichlorophenyl group, and subsequent functionalization with the benzenesulfonyl fluoride moiety. Common reagents and conditions used in these reactions include:
Formation of Pyrimidine Core: The pyrimidine core can be synthesized using a condensation reaction between appropriate diamines and carbonyl compounds under acidic or basic conditions.
Introduction of Dichlorophenyl Group: The dichlorophenyl group can be introduced via a halogenation reaction using reagents such as N-chlorosuccinimide (NCS) or chlorine gas.
Functionalization with Benzenesulfonyl Fluoride: The final step involves the reaction of the pyrimidine derivative with benzenesulfonyl fluoride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl fluoride moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, reduction may yield amines or alcohols, and substitution may yield sulfonamide or sulfonate derivatives.
Scientific Research Applications
4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl fluoride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: The sulfonyl fluoride moiety can act as an irreversible inhibitor of serine proteases and other enzymes.
DNA Intercalation: The pyrimidine core can intercalate into DNA, disrupting its structure and function.
Signal Transduction Modulation: The compound can modulate various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl fluoride can be compared with other similar compounds, such as:
4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl chloride: Similar structure but with a chloride instead of a fluoride moiety.
4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl bromide: Similar structure but with a bromide instead of a fluoride moiety.
4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl iodide: Similar structure but with an iodide instead of a fluoride moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H13Cl2FN4O2S |
|---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
4-[2-[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C18H13Cl2FN4O2S/c19-13-7-4-11(9-14(13)20)16-15(24-18(23)25-17(16)22)8-3-10-1-5-12(6-2-10)28(21,26)27/h1-9H,(H4,22,23,24,25) |
InChI Key |
SHYCOAMFDXJFRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C(=NC(=N2)N)N)C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylcarbamate](/img/structure/B14777581.png)
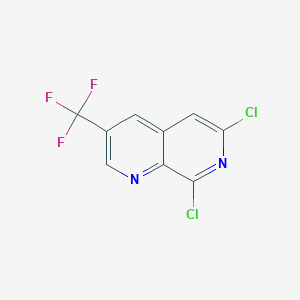
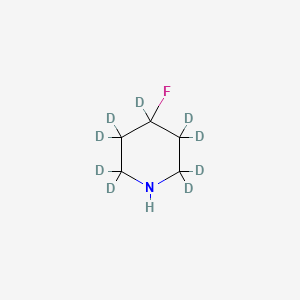
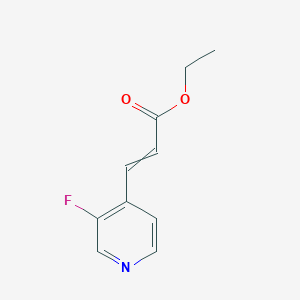

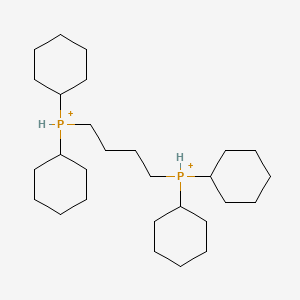
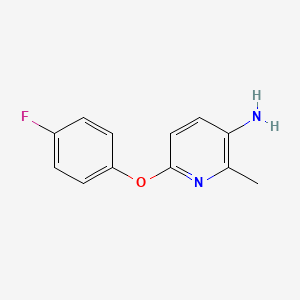
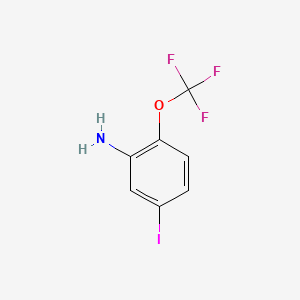
![(1S,4S)-4-(2-((R)-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol](/img/structure/B14777607.png)

![3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777614.png)
![3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777627.png)
